

# Application Notes and Protocols: Gold Radioisotopes in SPECT Imaging

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## Compound of Interest

Compound Name: Gold-193

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## A Focus on Au-199 as a Surrogate for the Uncommonly Used Au-193

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of gold radioisotopes in Single Photon Emission Computed Tomography (SPECT) imaging. While the requested focus was on **Gold-193** (Au-193), a thorough review of scientific literature indicates that Au-193 is not a commonly utilized isotope for SPECT applications. However, other gold radioisotopes, particularly Au-199, have shown significant promise and are actively being researched for this purpose. This document will, therefore, focus on the applications and protocols for Au-199 as a scientifically relevant and well-documented alternative, while also providing the known properties of Au-193.

## Introduction to Gold Radioisotopes in SPECT

Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides 3D functional information by detecting gamma rays emitted by a radiotracer introduced into the body.[1][2] The choice of radioisotope is critical for SPECT imaging, with ideal candidates possessing suitable gamma ray energies, a half-life long enough for imaging but short enough to minimize radiation dose, and favorable decay characteristics.

While gold has one stable isotope (Au-197), it has several radioisotopes with potential medical applications.[3] The radioisotopes Au-198 and Au-199 are medically useful due to their desirable nuclear properties.[4] However, Au-198's high-energy gamma and beta emissions make it more suitable for therapeutic applications.[4][5] In contrast, Au-199 is considered more appropriate for diagnostic imaging with SPECT.[5]

## Properties of Au-193

Au-193 is a radioisotope of gold with a half-life of 17.65 hours.<sup>[6]</sup> It decays via electron capture to Platinum-193.<sup>[6][7]</sup> While its production has been documented, its application in SPECT imaging is not established in the available scientific literature.<sup>[8][9][10]</sup>

## Au-199: A Promising Alternative for SPECT Imaging

Au-199 is a more suitable candidate for SPECT imaging. It has a half-life of 3.139 days and emits gamma rays at energies of 158.4 keV (40%) and 208.2 keV (8.72%), which are suitable for detection with SPECT cameras.<sup>[5][11]</sup> It decays via beta emission to stable Mercury-199.<sup>[11]</sup> Au-199 can be produced carrier-free with high specific activity.<sup>[4]</sup>

## Applications of Au-199 in SPECT Imaging

The primary application of Au-199 in SPECT imaging is in the development of radiolabeled gold nanoparticles (AuNPs) for targeted cancer imaging.<sup>[4][12][13]</sup> The direct incorporation of Au-199 atoms into the crystal lattice of AuNPs ensures high stability of the radiolabel, which is crucial for accurate in vivo imaging.<sup>[4][12]</sup>

A key application has been demonstrated in a mouse model of triple-negative breast cancer (TNBC).<sup>[4][12][13]</sup> In these studies, Au-199 doped AuNPs (<sup>199</sup>Au-AuNPs) were conjugated with a targeting ligand, D-Ala1-peptide T-amide (DAPTA), which targets the C-C chemokine receptor 5 (CCR5), a biomarker for TNBC.<sup>[4][12]</sup> The resulting nanoprobe (<sup>199</sup>Au-AuNP-DAPTA) allowed for sensitive and specific detection of both the primary tumor and its metastases via SPECT/CT imaging.<sup>[4][12]</sup>

## Quantitative Data

The following table summarizes key quantitative data from studies using <sup>199</sup>Au-AuNPs for SPECT imaging.

Parameter	Value	Reference
Radiolabeling		
<sup>199</sup> Au Incorporation Yield	96.2 ± 0.2%	[4]
Chemical and Radiochemical Purity	100%	[4]
Biodistribution of <sup>199</sup> Au-AuNP-DAPTA (18 nm) at 24h post-injection (%ID/g)		
Blood	~1 %ID/g	[4]
Heart	~0.5 %ID/g	[4]
Lungs	~2 %ID/g	[4]
Liver	~20 %ID/g	[4]
Spleen	~15 %ID/g	[4]
Kidneys	~3 %ID/g	[4]
Tumor	~4 %ID/g	[4]

## Experimental Protocols

### Protocol for Synthesis of <sup>199</sup>Au-Doped Gold Nanoparticles (<sup>199</sup>Au-AuNPs)

This protocol is based on the synthesis of 4.7 nm and 17.6 nm <sup>199</sup>Au-AuNPs as described in the literature.[4]

Materials:

- HAuCl<sub>4</sub> solution
- <sup>199</sup>Au<sup>3+</sup> solution (in the form of AuCl<sub>3</sub>)[11]
- Sodium citrate

- Tannic acid
- Deionized water

Procedure for 5 nm  $^{199}\text{Au}$ -AuNPs:

- Prepare a solution of  $\text{HAuCl}_4$  and  $^{199}\text{Au}^{3+}$  in deionized water. The molar ratio of  $^{199}\text{Au}$  to  $^{197}\text{Au}$  can be adjusted to control the specific activity.[\[4\]](#)
- In a separate flask, prepare a solution of sodium citrate and tannic acid in deionized water.
- Heat both solutions to  $60^\circ\text{C}$ .
- Rapidly inject the gold solution into the reducing agent solution with vigorous stirring.
- Continue stirring for 30 minutes.
- The formation of AuNPs is indicated by a color change to red.
- Purify the  $^{199}\text{Au}$ -AuNPs by centrifugation and resuspend in deionized water.

Procedure for 18 nm  $^{199}\text{Au}$ -AuNPs (Seeded Growth):

- Synthesize 10 nm AuNP seeds using a similar protocol as above.
- Prepare a growth solution containing  $\text{HAuCl}_4$  and  $^{199}\text{Au}^{3+}$ .
- Add the 10 nm AuNP seeds to the growth solution under stirring.
- Add a reducing agent (e.g., sodium citrate) to initiate the growth of the nanoparticles.
- Continue stirring until the desired size is reached, monitored by UV-Vis spectroscopy (peak absorption around 520-530 nm).[\[4\]](#)
- Purify the  $^{199}\text{Au}$ -AuNPs as described above.

## Protocol for Surface Functionalization with a Targeting Ligand (e.g., DAPTA)

- Functionalize the surface of the  $^{199}\text{Au}$ -AuNPs with a bifunctional polyethylene glycol (PEG) linker.
- Conjugate the targeting ligand (e.g., DAPTA) to the distal end of the PEG linker via standard bioconjugation chemistry (e.g., EDC/NHS coupling).
- Purify the functionalized nanoparticles to remove any unconjugated ligands.

## Protocol for In-Vivo SPECT/CT Imaging

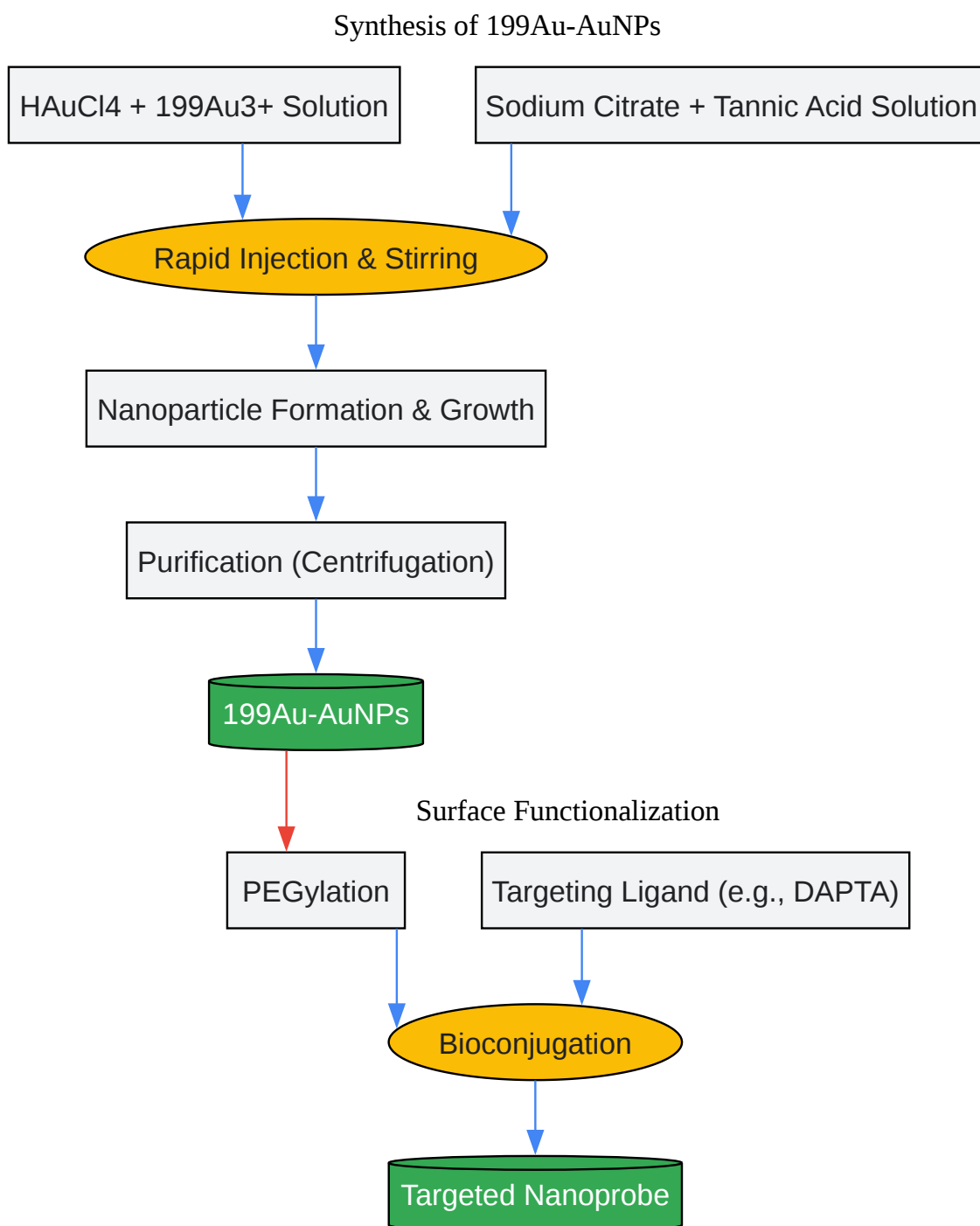
Animal Model:

- Use an appropriate animal model (e.g., mice bearing triple-negative breast cancer xenografts).<sup>[4]</sup>

Imaging Procedure:

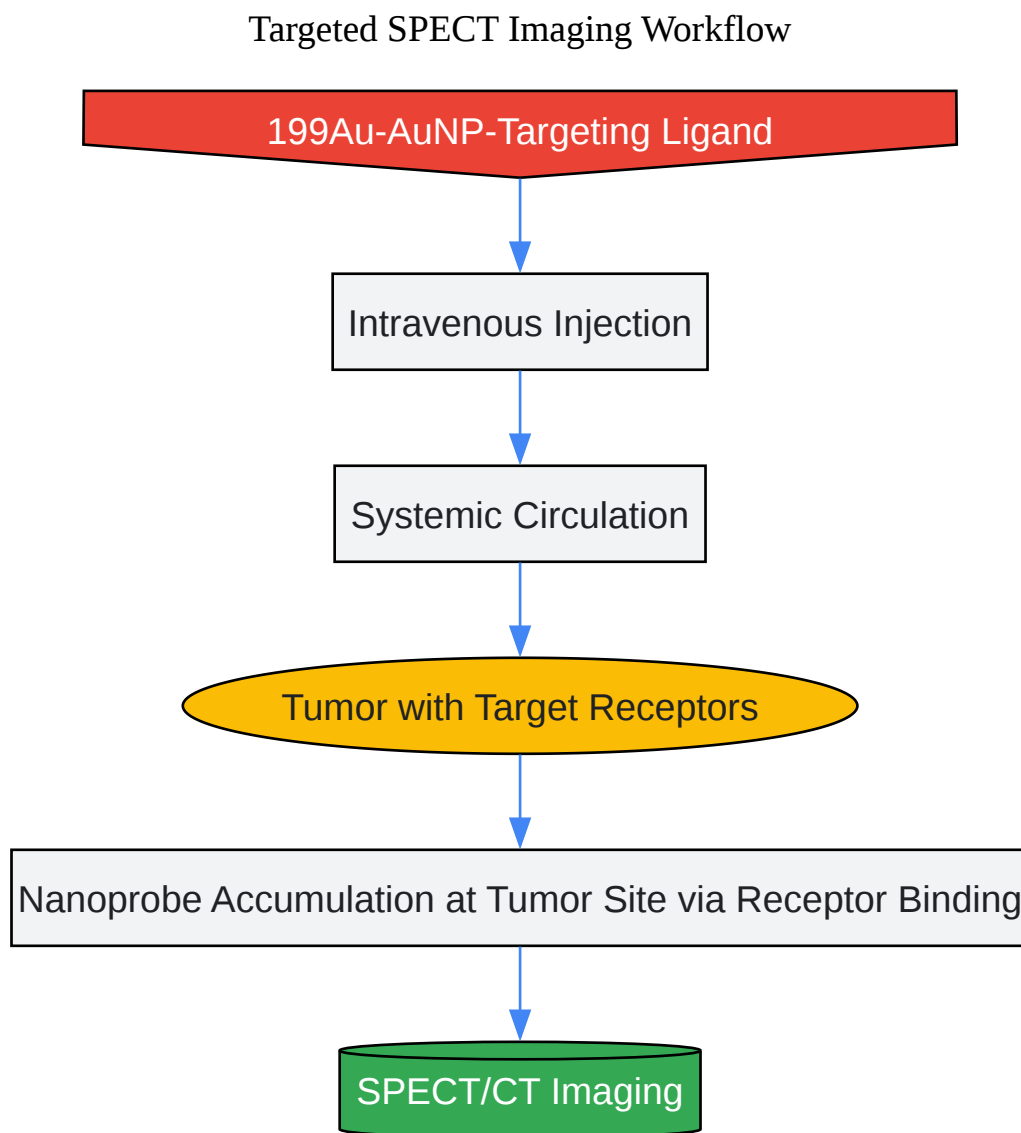
- Administer the  $^{199}\text{Au}$ -AuNP-based probe intravenously (e.g., via tail vein injection).
- At desired time points post-injection (e.g., 1, 6, 24 hours), anesthetize the animal.
- Position the animal in a SPECT/CT scanner.
- Acquire SPECT images using a gamma camera equipped with a collimator suitable for the energy of Au-199's gamma emissions.
- Acquire a CT scan for anatomical co-registration.
- Reconstruct and fuse the SPECT and CT images for analysis of the probe's biodistribution and tumor uptake.

## Visualizations



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Caption: Workflow for the synthesis and functionalization of  $^{199}\text{Au}$ -doped gold nanoparticles.



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Caption: Logical workflow of targeted SPECT imaging using a  $^{199}\text{Au}$ -nanoprobe.

## Conclusion

While Au-193 is not currently a radioisotope of choice for SPECT imaging, other gold radioisotopes, particularly Au-199, have demonstrated significant potential. The development of stable, radiolabeled gold nanoparticles with Au-199 offers a versatile platform for targeted cancer imaging. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of gold-based radiopharmaceuticals

in preclinical and potentially clinical SPECT applications. Further research may uncover suitable applications for other gold radioisotopes, but for now, Au-199 remains a leading candidate in this area.

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